molecular formula C21H29NO3 B1359669 Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate CAS No. 898749-84-3

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate

Cat. No.: B1359669
CAS No.: 898749-84-3
M. Wt: 343.5 g/mol
InChI Key: WUXCROYQIJAEIL-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate is a synthetic compound with the molecular formula C21H29NO3 and a molecular weight of 343.47 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate typically involves the reaction of 3-(3-pyrrolinomethyl)benzaldehyde with ethyl 8-oxooctanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 8-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-2-25-21(24)13-6-4-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-8-15-22/h7-11,16H,2-6,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXCROYQIJAEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643519
Record name Ethyl 8-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-84-3
Record name Ethyl 8-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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